
3-Oxo-3-desvinylquinine 9-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-desvinylquinine 9-Acetate typically involves multiple steps, starting from quinine derivatives. The process includes:
Oxidation: The initial step involves the oxidation of quinine to form 3-Oxo-3-desvinylquinine.
Acetylation: The next step is the acetylation of 3-Oxo-3-desvinylquinine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in publicly available sources. the general approach involves large-scale synthesis using the same oxidation and acetylation steps, optimized for higher yields and purity.
化学反应分析
Types of Reactions
3-Oxo-3-desvinylquinine 9-Acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different quinine derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Acetylating Agents: Acetic anhydride is commonly used for acetylation reactions.
Major Products Formed
科学研究应用
3-Oxo-3-desvinylquinine 9-Acetate is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-Oxo-3-desvinylquinine 9-Acetate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to affect various biochemical processes.
相似化合物的比较
Similar Compounds
Quinine: The parent compound from which 3-Oxo-3-desvinylquinine 9-Acetate is derived.
3-Oxo-3-desvinylquinine: The immediate precursor in the synthesis of this compound.
Quinidine: A stereoisomer of quinine with similar properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its acetylated form enhances its stability and reactivity, making it valuable in various research applications.
属性
CAS 编号 |
1217524-13-4 |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.406 |
IUPAC 名称 |
[(R)-(6-methoxyquinolin-4-yl)-[(2S)-5-oxo-1-azabicyclo[2.2.2]octan-2-yl]methyl] acetate |
InChI |
InChI=1S/C20H22N2O4/c1-12(23)26-20(18-9-13-6-8-22(18)11-19(13)24)15-5-7-21-17-4-3-14(25-2)10-16(15)17/h3-5,7,10,13,18,20H,6,8-9,11H2,1-2H3/t13?,18-,20+/m0/s1 |
InChI 键 |
JYRRDLVMUWTZKM-UNGYYTSISA-N |
SMILES |
CC(=O)OC(C1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


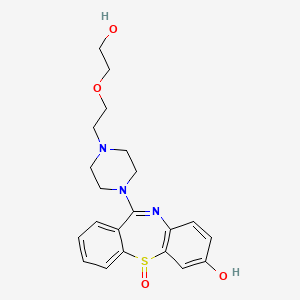
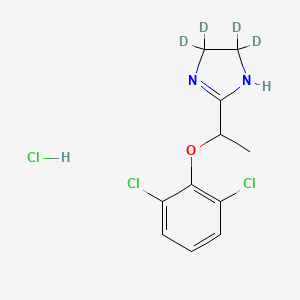
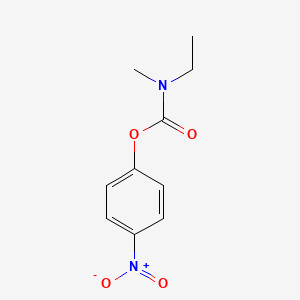
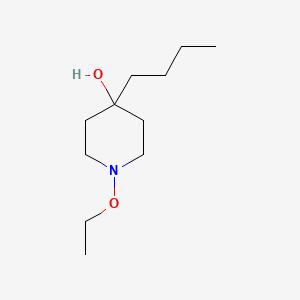
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)
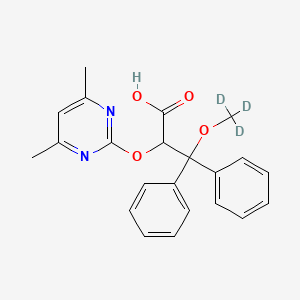
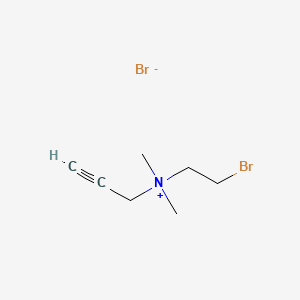
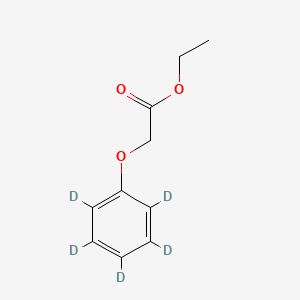

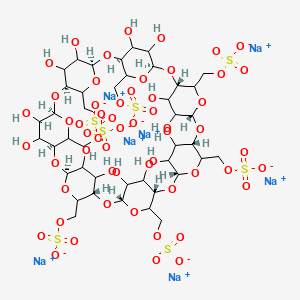
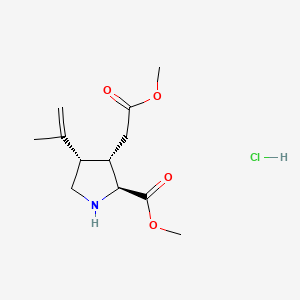
![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)
